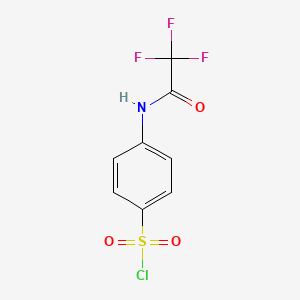
4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride
Übersicht
Beschreibung
4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H5ClF3NO3S. It is a sulfonyl chloride derivative, characterized by the presence of a trifluoroacetamido group attached to a benzene ring, which is further substituted with a sulfonyl chloride group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Wissenschaftliche Forschungsanwendungen
4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the synthesis of sulfonamide derivatives, which are important intermediates in organic synthesis.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs that contain sulfonamide moieties.
Industry: Applied in the production of agrochemicals, dyes, and other specialty chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride typically involves the following steps:
Starting Material: The process begins with 4-aminobenzenesulfonyl chloride.
Trifluoroacetylation: The amino group of 4-aminobenzenesulfonyl chloride is reacted with trifluoroacetic anhydride in the presence of a base such as pyridine. This reaction introduces the trifluoroacetamido group.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors may also be used to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced under specific conditions to yield the corresponding sulfonamide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are commonly used. The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.
Hydrolysis: This reaction can occur under acidic or basic conditions, with water or aqueous solutions acting as the hydrolyzing agent.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under controlled conditions.
Major Products Formed
Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.
Sulfonic Acid: Resulting from hydrolysis.
Reduced Sulfonamide: Obtained through reduction reactions.
Wirkmechanismus
The mechanism of action of 4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide bonds, which are stable and resistant to hydrolysis. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Similar in structure but lacks the acetamido group.
4-Aminobenzenesulfonyl chloride: The precursor in the synthesis of 4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride.
4-(2,2,2-Trifluoroacetamido)benzenesulfonamide: A derivative formed through nucleophilic substitution.
Uniqueness
This compound is unique due to the presence of both the trifluoroacetamido and sulfonyl chloride groups. This dual functionality allows it to participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis and chemical research.
Eigenschaften
IUPAC Name |
4-[(2,2,2-trifluoroacetyl)amino]benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO3S/c9-17(15,16)6-3-1-5(2-4-6)13-7(14)8(10,11)12/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOVNGYOABSOFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611934 | |
| Record name | 4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31143-71-2 | |
| Record name | 4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



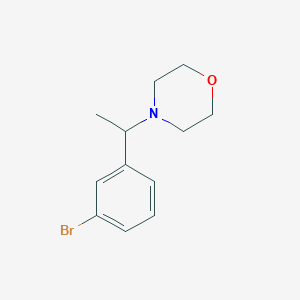
![Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate](/img/structure/B1342472.png)
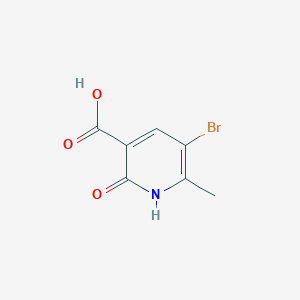
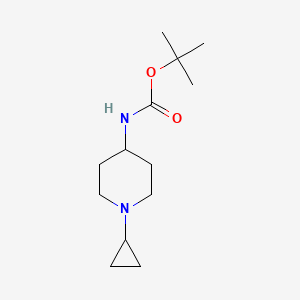
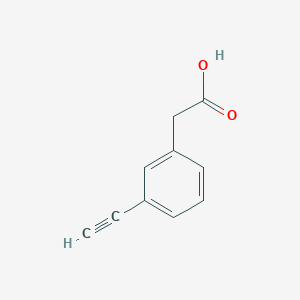



![2-(Piperidin-3-yl)benzo[d]thiazole](/img/structure/B1342488.png)
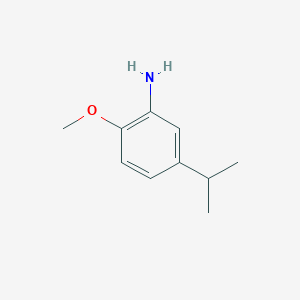
![[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxo-1-phenylethyl]amine](/img/structure/B1342495.png)
